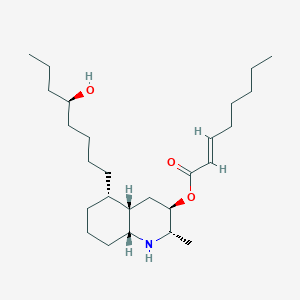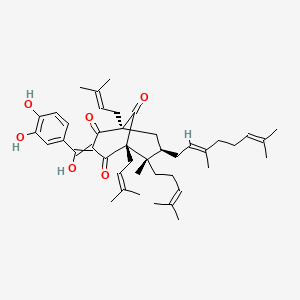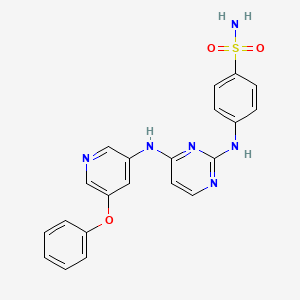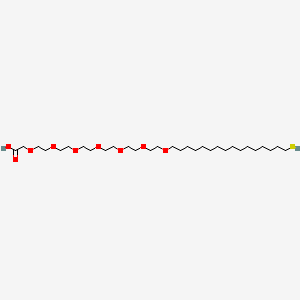
Carboxy-EG6-hexadecanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Carboxy-EG6-hexadecanethiol is synthesized through a series of chemical reactions involving the introduction of ethylene glycol units and a thiol group. The synthesis typically involves the following steps:
Formation of the Polyethylene Glycol Chain: Ethylene glycol units are sequentially added to form a polyethylene glycol chain.
Attachment of the Hexadecanethiol Group: The thiol group is introduced at the end of the polyethylene glycol chain.
Carboxylation: The terminal hydroxyl group is converted to a carboxyl group to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Carboxy-EG6-hexadecanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The carboxyl group can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alcohols or amines in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Esters and amides.
Scientific Research Applications
Carboxy-EG6-hexadecanethiol has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of Carboxy-EG6-hexadecanethiol involves the formation of self-assembled monolayers (SAMs) on gold surfaces. The thiol group binds strongly to the gold surface, while the polyethylene glycol chain provides a hydrophilic environment. This arrangement prevents non-specific binding of proteins and other biomolecules, making it ideal for biosensor applications .
Comparison with Similar Compounds
Carboxy-EG6-hexadecanethiol is unique due to its combination of a long polyethylene glycol chain and a thiol group, which provides both hydrophilicity and strong binding to gold surfaces. Similar compounds include:
Carboxy-EG3-undecanethiol: Shorter polyethylene glycol chain, less hydrophilic.
Hydroxy-EG6-hexadecanethiol: Lacks the carboxyl group, limiting its reactivity.
Methoxy-EG6-hexadecanethiol: Contains a methoxy group instead of a carboxyl group, affecting its binding properties.
This compound stands out due to its optimal balance of hydrophilicity and reactivity, making it highly suitable for a wide range of applications .
Properties
Molecular Formula |
C30H60O9S |
|---|---|
Molecular Weight |
596.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(16-sulfanylhexadecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C30H60O9S/c31-30(32)29-39-27-26-38-25-24-37-23-22-36-21-20-35-19-18-34-17-16-33-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-28-40/h40H,1-29H2,(H,31,32) |
InChI Key |
JFUYDMXTCVUDSZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCCCS)CCCCCCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


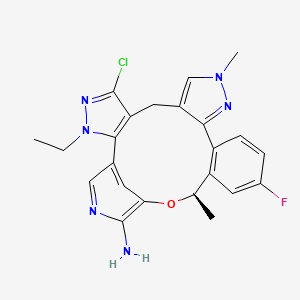

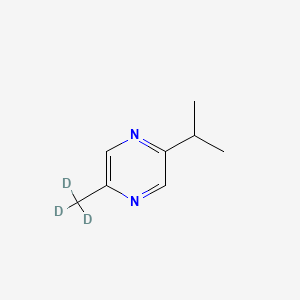
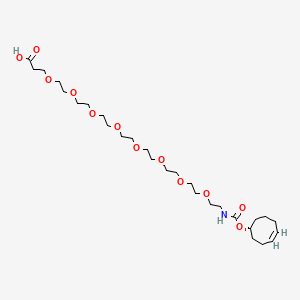
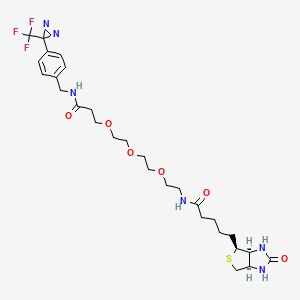
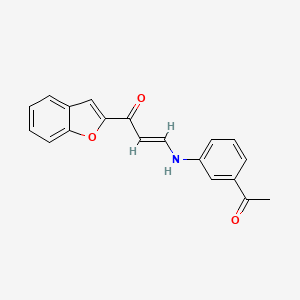
![2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B12377445.png)


